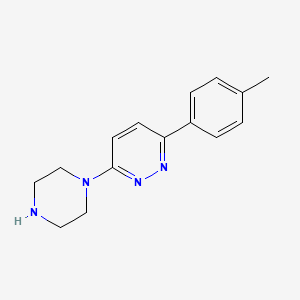

3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORSPTWXNHEJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Methylphenyl 6 Piperazin 1 Yl Pyridazine and Analogous Derivatives

Foundational Synthetic Routes to the Pyridazine (B1198779) Core

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, forms the backbone of the target molecule. Its synthesis is typically achieved through condensation and cyclization reactions.

Condensation Reactions with Hydrazine (B178648) Derivatives

A cornerstone in the synthesis of the pyridazine core is the condensation reaction of 1,4-dicarbonyl compounds with hydrazine or its derivatives. This method is particularly effective for producing 3,6-disubstituted pyridazines. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. Both saturated and unsaturated 1,4-diketones can be employed as starting materials. For instance, the reaction of a 1,4-diketone with hydrazine hydrate (B1144303) is a common and efficient method for pyridazine ring formation. liberty.edu

One-pot syntheses starting from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate have also been developed, offering a straightforward route to 3,6-disubstituted pyridazines. researchgate.net This approach involves a sequential two-step process that is tolerant of various functional groups. researchgate.net

Cyclization Reactions for Pyridazine Ring Formation

Various cyclization strategies are employed to construct the pyridazine ring. Inverse electron-demand Diels-Alder reactions represent a powerful method for the synthesis of substituted pyridazines. For example, the reaction between 1,2,4,5-tetrazines and alkynes can yield pyridazine derivatives. mdpi.com Another approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral conditions. mdpi.com

Furthermore, tandem condensation reactions of α-sulfonyl ketones with methyl ketones can produce sulfonyl 3,6-diarylpyridazines in a one-pot process involving Riley oxidation, Knoevenagel condensation, and dehydrative imine formation. rsc.org Microwave-assisted cyclocondensation of 1,4-diketones with hydrazine in the presence of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) offers a rapid entry to polysubstituted pyridazines. thieme-connect.com

Strategies for Regioselective Introduction of Aryl and Piperazine (B1678402) Substituents

The synthesis of 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine necessitates the regioselective introduction of the 4-methylphenyl and piperazine groups at the C3 and C6 positions of the pyridazine ring, respectively. This is typically achieved through a stepwise functionalization of a pre-formed pyridazine core, often starting from 3,6-dichloropyridazine (B152260).

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds, particularly for the arylation of heteroaromatic compounds. nih.govresearchgate.net In the context of synthesizing this compound, this reaction is crucial for introducing the 4-methylphenyl group. The typical precursor for this step is a 3-chloro-6-(piperazin-1-yl)pyridazine, which is reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.

The choice of catalyst, ligands, base, and solvent system is critical for the efficiency of the Suzuki-Miyaura coupling. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. nih.gov The reaction conditions for the Suzuki-Miyaura coupling of various chloropyridines have been extensively studied, with different solvents and bases being optimal for different substrates. researchgate.net For instance, the coupling of 3-chloro-6-substituted pyridazines with arylboronic acids has been successfully carried out to produce a variety of 3-aryl-6-substituted pyridazines.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Pyridazine Scaffolds

| Pyridazine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol (B145695)/H₂O | 14-28 | nih.gov |

| 3-Chloro-5-bromo-6-phenylpyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | - | rsc.org |

| 3-Amino-6-chloropyridazine | Arylboronic acids | Pd(0) catalyst | - | - | 22-65 | researchgate.net |

Amination and Alkylation Approaches for Piperazine Integration

The introduction of the piperazine moiety is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. 3,6-Dichloropyridazine serves as a common starting material, where one of the chlorine atoms is displaced by piperazine. The regioselectivity of this reaction can be controlled by carefully selecting the reaction conditions. Generally, the reaction of 3,6-dichloropyridazine with one equivalent of piperazine leads to the monosubstituted product, 3-chloro-6-(piperazin-1-yl)pyridazine. This intermediate is then used in the subsequent cross-coupling reaction.

The synthesis of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) demonstrates this approach. researchgate.net Similarly, N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine has been synthesized by the reaction of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with 4-toluidine, showcasing the versatility of nucleophilic substitution on chloropyridazines. nih.gov

Advanced Methodologies in Pyridazine-Piperazine Compound Synthesis

To enhance efficiency and yield, modern synthetic methodologies are often employed. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.comthieme-connect.comasianpubs.orgnih.govasianpubs.org The use of microwave irradiation can significantly reduce reaction times and improve yields in both the formation of the pyridazine core and its subsequent functionalization. thieme-connect.comasianpubs.org For example, microwave-assisted, solvent-free synthesis of polyfunctional pyridazine derivatives has been reported to be highly efficient. thieme-connect.com

One-pot, multi-component reactions are also gaining prominence as they offer a more streamlined and environmentally friendly approach to complex molecule synthesis by minimizing purification steps and waste generation. researchgate.netmdpi.com The development of one-pot procedures for the synthesis of 3,6-disubstituted pyridazines showcases the ongoing efforts to improve the synthetic efficiency of this class of compounds. researchgate.net

Table 2: Advanced Synthetic Methodologies for Pyridazine Derivatives

| Methodology | Reactants | Conditions | Product Type | Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Cyclocondensation | 1,4-Diketones, Hydrazine, DDQ | Microwave irradiation | 3,4,6-Trisubstituted pyridazines | Rapid reaction times, high yields | thieme-connect.com |

| Microwave-Assisted Synthesis | 3-Chloro-6-substituted phenyl pyridazine, Anthranilic acid | Microwave irradiation, 1-3 min | 2-Substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-one | Reduced reaction times | asianpubs.org |

| One-Pot Three-Component Synthesis | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Microwave irradiation, Chitosan catalyst | 1-Thiazolyl-pyridazinediones | Eco-friendly, high efficiency, short reaction time | nih.gov |

| One-Pot Tandem Condensation | α-Sulfonyl ketones, Methyl ketones | Riley oxidation, Knoevenagel condensation, dehydrative imine formation | Sulfonyl 3,6-diarylpyridazines | High yields | rsc.org |

One-Pot Multi-Component Reaction Sequences

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like piperazine-substituted pyridazines from simple precursors in a single reaction vessel. This strategy is highly valued in medicinal chemistry for its ability to rapidly generate libraries of compounds. While a specific one-pot synthesis for this compound is not extensively documented, analogous one-pot syntheses of substituted piperazines and pyridazines have been developed.

A general and efficient one-pot, three-component synthetic route has been reported for the synthesis of highly substituted and functionalizable piperazines with excellent stereoselectivity. nih.gov This method involves the SN2-type ring-opening of an N-activated aziridine (B145994) by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to yield the piperazine product. nih.gov Another efficient one-pot procedure for enantiomerically pure 3-substituted piperazines starts from commercially available N-protected amino acids, employing an Ugi four-component reaction, followed by deprotection, intramolecular cyclization, and reduction. rsc.org

For the pyridazine component, a one-pot strategy for the synthesis of phthalazines and pyridazino-aromatics from aromatic aldehydes has been developed, tolerating a variety of substituents and yielding the desired 1,2-diazine in good to excellent yields. nih.gov Simplified one-pot, one-step synthetic procedures for monosubstituted piperazine derivatives have also been reported, which avoid the need for protecting groups and utilize heterogeneous catalysis. nih.gov These methodologies highlight the potential for developing a convergent one-pot synthesis for this compound.

A plausible, though not explicitly documented, one-pot approach for the target compound could involve the reaction of a suitable 1,4-dicarbonyl compound with hydrazine to form the pyridazine ring, followed by sequential or simultaneous nucleophilic substitution with 1-(4-methylphenyl)piperazine.

| Reaction Type | Starting Materials | Key Features | Potential Application |

| Three-Component Piperazine Synthesis | N-activated aziridines, anilines, propargyl carbonates | High yields, excellent stereoselectivity (de, ee >99%) | Synthesis of the chiral piperazine moiety |

| Ugi-4CR based Piperazine Synthesis | N-protected amino acids, isocyanide, aldehyde, primary amine | Good overall yields (83–92%), enantiomerically pure products | Synthesis of chiral piperazine precursors |

| One-Pot Pyridazine Synthesis | Aromatic aldehydes | Good to excellent yields, tolerates various substituents | Formation of the pyridazine core |

| Simplified Monosubstituted Piperazine Synthesis | Protonated piperazine, electrophile | No protecting groups, heterogeneous catalysis, high yields | Introduction of substituents onto the piperazine ring |

Stereoselective Synthesis of Chiral Piperazine-Substituted Pyridazines

The introduction of chirality is a critical aspect of modern drug design. For piperazine-substituted pyridazines, stereocenters can exist on the piperazine ring. The stereoselective synthesis of these chiral derivatives is, therefore, of significant interest.

A palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-ones can then be converted to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn This methodology has been demonstrated on a gram scale, highlighting its practical utility. dicp.ac.cn

Another approach involves the stereospecific synthesis of tetra-substituted chiral piperazines through a one-pot reaction of epoxy triflates with N',N'-disubstituted ethylenediamines, yielding the desired chiral piperazine derivatives in high yields. elsevierpure.com Furthermore, a stereospecific synthesis of highly substituted piperazines has been achieved via a one-pot three-component ring-opening cyclization of N-activated aziridines, anilines, and propargyl carbonates. nih.gov

While these methods focus on the synthesis of chiral piperazines, they are directly applicable to the synthesis of chiral piperazine-substituted pyridazines. The pre-synthesized chiral piperazine can then be coupled with the pyridazine scaffold.

| Method | Substrate | Catalyst/Reagent | Key Outcome |

| Asymmetric Hydrogenation | Pyrazin-2-ols | Palladium catalyst | Chiral piperazin-2-ones (up to 90% ee) |

| Ring-Opening Cyclization | N-activated aziridines, anilines, propargyl carbonates | Palladium catalyst | Highly substituted piperazines with excellent stereoselectivity (de, ee >99%) nih.gov |

| One-pot from Epoxy Triflates | Epoxy triflates, N',N'-disubstituted ethylenediamines | - | Tetra-substituted chiral piperazines in high yields elsevierpure.com |

Functional Group Interconversion and Derivatization on the Pyridazine Scaffold

Functional group interconversion (FGI) is a crucial strategy for the late-stage modification of molecules, allowing for the synthesis of a diverse range of analogs from a common intermediate. The pyridazine scaffold is amenable to various FGI and derivatization reactions. nih.gov

Thio-substituted pyridazines can serve as versatile building blocks for the selective and stepwise functionalization of the pyridazine scaffold. uni-muenchen.de For instance, a chlorine group on the pyridazine ring can be selectively substituted using Ni-catalysis, while a butylthio substituent can be replaced using Pd-catalysis. uni-muenchen.de This allows for the sequential introduction of different aryl groups. Furthermore, regioselective metalation of pyridazines using reagents like TMPMgCl·LiCl, followed by quenching with an electrophile, enables functionalization at specific positions. uni-muenchen.deuni-muenchen.de

The pyridazinone moiety also offers a platform for functional group transformations. acs.org These transformations can be used to introduce a variety of substituents onto the pyridazine ring, which can then be further modified. For example, a common synthetic route to 6-substituted-3-chloropyridazines involves the reaction of the corresponding pyridazin-3(2H)-one with a chlorinating agent like phosphorus oxychloride. This 3-chloro derivative can then undergo nucleophilic substitution with a piperazine derivative.

A typical synthesis of a related compound, 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, was achieved by reacting 3,6-dichloropyridazine with 1-[3-(trifluoromethyl)phenyl]piperazine. nih.govresearchgate.net This suggests that a similar approach, reacting 3-chloro-6-(4-methylphenyl)pyridazine (B1586987) with piperazine or 3-(4-methylphenyl)-6-chloropyridazine with piperazine, could be a viable route to the target compound.

| Transformation | Starting Material | Reagent/Catalyst | Product |

| Nucleophilic Aromatic Substitution | 3,6-Dichloropyridazine | Substituted Piperazine | 3-Chloro-6-(piperazin-1-yl)pyridazine derivative nih.govresearchgate.net |

| Suzuki Coupling | Halogenated Pyridazine | Arylboronic acid, Pd catalyst | Aryl-substituted Pyridazine |

| Buchwald-Hartwig Amination | Halogenated Pyridazine | Amine, Pd catalyst | Amino-substituted Pyridazine |

| Metalation-Electrophilic Quench | Substituted Pyridazine | TMPMgCl·LiCl, Electrophile | Further functionalized Pyridazine uni-muenchen.deuni-muenchen.de |

| Chlorination | Pyridazin-3(2H)-one | POCl₃ | 3-Chloropyridazine |

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters for optimization include the choice of solvent, catalyst, temperature, reaction time, and purification methods.

For the synthesis of piperazine-substituted pyridazines, which often involves nucleophilic aromatic substitution, the choice of base and solvent is critical. The reaction of 3,6-dichloropyridazine with a substituted piperazine is typically carried out in a suitable solvent such as ethanol and heated under reflux. nih.gov The use of microwave irradiation has been shown to accelerate similar synthetic reactions, offering a potential avenue for process intensification. nih.gov

In catalytic reactions, such as the palladium-catalyzed cross-coupling reactions used for functionalizing the pyridazine scaffold, optimization of the ligand, catalyst loading, and reaction temperature is crucial for achieving high yields and selectivity. For instance, in the Ni-catalyzed cross-coupling of chloropyridazines with arylzinc reagents, the choice of phosphine (B1218219) ligand (e.g., DPEPhos or Xantphos) was found to be dependent on the substrate. uni-muenchen.de

The development of flow chemistry processes can also be beneficial for scalable synthesis. A flow microwave reactor prototype has been constructed for the synthesis of monosubstituted piperazines, demonstrating the potential for continuous manufacturing. nih.gov This approach can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes.

Finally, purification methods must be considered for scalability. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption. The synthesis of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, for example, yielded a crude precipitate that could be purified by washing with cold ethanol and subsequent crystallization. nih.gov

| Parameter | Considerations for Optimization | Example |

| Solvent | Polarity, boiling point, solubility of reactants and products, safety, and environmental impact. | Using ethanol as a solvent for the reaction of 3,6-dichloropyridazine with a piperazine derivative. nih.gov |

| Catalyst | Activity, selectivity, stability, cost, and ease of removal from the product. | Selecting between DPEPhos and Xantphos as ligands for Ni-catalyzed cross-coupling on the pyridazine scaffold. uni-muenchen.de |

| Temperature | Reaction rate, side reactions, and energy consumption. | Heating under reflux to drive the nucleophilic substitution reaction to completion. nih.gov |

| Reaction Time | Conversion, yield, and prevention of product degradation. | Monitoring the reaction progress to determine the optimal time for quenching. |

| Purification | Efficiency, scalability, cost, and solvent usage. | Purifying the product by crystallization instead of column chromatography. nih.gov |

| Process Technology | Batch vs. flow, use of microwave irradiation. | Utilizing a flow microwave reactor for accelerated and continuous synthesis. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of Pyridazine Piperazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton (¹H) NMR Analysis: Chemical Shift Assignments and Spin-Spin Coupling Interactions

Data not available in searched sources.

Carbon-13 (¹³C) NMR Analysis: Carbon Framework Elucidation and Quaternary Carbon Identification

Data not available in searched sources.

Advanced 2D NMR Techniques: COSY, HSQC, HMBC, and DEPT for Connectivity and Multiplicity Information

Data not available in searched sources.

Nitrogen-15 (¹⁵N) NMR for Understanding Nitrogen Electronic Environments

Data not available in searched sources.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Data not available in searched sources.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Data not available in searched sources.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. For complex organic molecules like pyridazine-piperazine derivatives, this technique is essential for understanding their structure and physicochemical properties.

While the title compound is achiral and thus has no absolute configuration to be determined, its molecular conformation is of significant interest. Based on extensive crystallographic data for analogous structures, such as 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine and 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, the piperazine (B1678402) ring is consistently observed to adopt a thermodynamically stable chair conformation. researchgate.netnih.govnih.govresearchgate.net This conformation minimizes steric strain and torsional strain by positioning the substituent groups on the nitrogen atoms in either axial or equatorial positions.

Table 1: Expected Conformation of Key Structural Moieties in 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine (Based on Analogs)

| Molecular Fragment | Expected Conformation | Rationale |

|---|---|---|

| Piperazine Ring | Chair | Minimization of steric and torsional strain; consistently observed in related crystal structures. researchgate.netnih.govnih.govresearchgate.net |

| Pyridazine (B1198779) Ring | Planar | Aromatic heterocyclic system. |

The way molecules arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, are crucial for the stability of the crystal lattice.

Hydrogen Bonding: In the crystal structures of similar pyridazine-piperazine compounds, weak intermolecular hydrogen bonds of the C-H···N type are common and play a significant role in stabilizing the crystal packing. researchgate.netnih.govnih.govresearchgate.netnih.gov For the title compound, potential hydrogen bond donors would be the C-H groups on the pyridazine and methylphenyl rings, as well as the piperazine ring. The nitrogen atoms of the pyridazine ring are the most likely acceptors. The N-H group of the piperazine ring would be a strong hydrogen bond donor, likely forming N-H···N interactions with the pyridazine nitrogen of a neighboring molecule.

Table 2: Plausible Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Related Structures |

|---|---|---|---|

| Hydrogen Bonding | Piperazine N-H | Pyridazine N | Primary interaction for linking molecules. |

| Hydrogen Bonding | Aromatic/Aliphatic C-H | Pyridazine N | Contributes to the stability of the 3D network. researchgate.netnih.govnih.gov |

| π-π Stacking | Pyridazine Ring π-system | 4-Methylphenyl Ring π-system | Possible interaction influencing crystal packing. nih.gov |

The combination of molecular shape and intermolecular interactions determines the final crystal packing and the formation of larger supramolecular assemblies. Molecules of related compounds often utilize hydrogen bonds to form one-dimensional chains or two-dimensional sheets. researchgate.net For instance, in the structure of N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine, pairs of N—H···N and C—H···N hydrogen bonds link molecules into dimers. nih.gov

For this compound, it is conceivable that the strong N-H···N hydrogen bonds would link molecules into chains or dimers. These primary structures would then be further organized into a three-dimensional lattice through weaker C-H···N and potentially C-H···π interactions, creating a complex and stable supramolecular architecture. The specific symmetry of this arrangement would be described by the crystal's space group and unit cell dimensions, data which can only be obtained through experimental X-ray diffraction analysis.

Computational Chemistry and in Silico Approaches for 3 4 Methylphenyl 6 Piperazin 1 Yl Pyridazine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric, electronic, and spectroscopic properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. researchgate.net For pyridazine (B1198779) derivatives, DFT calculations are used to determine these energy levels. For instance, studies on related heterocyclic systems show that the distribution of HOMO and LUMO orbitals is typically spread across the conjugated π-system. researchgate.net In 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine, the HOMO is expected to be localized on the electron-rich pyridazine and 4-methylphenyl rings, while the LUMO would also be distributed across these aromatic systems. The energy gap dictates the molecule's ability to participate in charge transfer interactions, which is fundamental to its potential biological and material science applications. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds Note: These values are for analogous or related structures and serve to illustrate the typical range obtained from DFT calculations.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source Context |

|---|---|---|---|---|

| Triazine Derivative | -6.91 | -1.31 | 5.60 | Gas-phase calculation indicating kinetic stability. researchgate.net |

| Pyridazine-Thiadiazole | - | - | 4.51 | DOS method calculation for a related Schiff base. |

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density within a molecule. DFT calculations can accurately predict the magnitude and direction of the dipole moment. For this compound, the presence of electronegative nitrogen atoms in the pyridazine and piperazine (B1678402) rings, contrasted with the hydrocarbon framework of the methylphenyl group, results in a significant dipole moment.

Electron density distribution is often visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red areas signify regions of high electron density (negative potential), often associated with lone pairs on heteroatoms like nitrogen, making them susceptible to electrophilic attack. nih.gov Blue areas indicate regions of low electron density (positive potential), typically around hydrogen atoms, which are prone to nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the pyridazine ring would be expected to be prominent negative potential sites.

Based on the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.com

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ) : This describes the ability of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) : This global index quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

Local reactivity can be predicted using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. These functions analyze the change in electron density at a specific atomic site upon the addition or removal of an electron.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative) Note: Formulas are provided for context; specific values for the target compound require dedicated DFT calculation.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or polarization. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power. |

DFT methods are highly effective in predicting various types of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structure. mdpi.com

NMR Spectroscopy : DFT can calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. The calculated shifts for this compound can be compared with experimental data to confirm the molecular structure. For example, theoretical calculations on 3-chloro-6-(1H-pyrazol-1-yl)pyridazine have been used to support experimental NMR assignments. mdpi.com

Vibrational Spectroscopy (IR & Raman) : Theoretical vibrational frequencies can be computed to help assign the absorption bands observed in experimental IR and Raman spectra. nih.gov This aids in identifying characteristic functional groups and understanding the molecule's vibrational modes.

Electronic Spectroscopy (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. mdpi.com The calculated maximum absorption wavelength (λmax) corresponds to electronic excitations, often the HOMO→LUMO transition, providing insight into the electronic structure. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic movements over time.

MD simulations are used to explore the conformational landscape of flexible molecules like this compound. The piperazine ring is particularly known for its conformational flexibility, primarily adopting a stable chair conformation. researchgate.netnih.gov However, it can also undergo transitions to other forms like boat or twist-boat conformations.

Simulations can track the torsional angles between the pyridazine, piperazine, and methylphenyl rings over time, revealing the preferred spatial arrangements and the energy barriers between different conformations. acs.org This information is critical for understanding how the molecule's shape influences its interactions with biological targets or other molecules in a material. In crystal structures of similar compounds, the piperazine ring is often observed in a chair conformation, providing a validated starting point for such dynamic studies. researchgate.netnih.govnih.gov Understanding these dynamic behaviors is essential for rational drug design and materials science, as the biologically active conformation may not be the lowest energy state in a vacuum.

Elucidation of Ligand-Target Binding Energetics and Stability

Understanding the binding energetics between a ligand and its biological target is fundamental to drug discovery. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict the binding affinity and stability of the ligand-target complex.

Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a receptor. The output is a score, often expressed as a binding energy (e.g., in kcal/mol or kJ/mol), which estimates the strength of the interaction. For compounds sharing the pyridazine-piperazine scaffold, docking studies have revealed significant binding affinities to various targets. For instance, related phenylpiperazine derivatives have shown calculated free energies of binding (ΔGbinding) as strong as -66.6 kJ/mol against targets like topoisomerase IIα. nih.gov Other studies on pyridazinone and piperazine derivatives have reported binding affinities in the range of -7.39 to -8.61 kcal/mol for the enzyme carbonic anhydrase IX and -5.53 kcal/mol for E. coli DNA gyrase. nih.govimpactfactor.org These studies highlight the capability of the core structure to form favorable interactions within protein binding sites.

Key interactions stabilizing the complex typically include:

Hydrogen Bonds: The nitrogen atoms of the pyridazine and piperazine rings can act as hydrogen bond acceptors, interacting with donor residues in the protein's active site. nih.gov

Hydrophobic Interactions: The 4-methylphenyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov

Following docking, molecular dynamics (MD) simulations are used to assess the stability of the predicted binding pose over time. An MD simulation tracks the movements of atoms in the ligand-protein complex, providing insights into its dynamic behavior. A key metric for stability is the Root Mean Square Deviation (RMSD) of the ligand's position relative to its initial docked pose. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. scienceopen.com MD simulations on related inhibitors have confirmed the stability of ligand-protein complexes, showing minimal fluctuations and validating the interactions predicted by docking. scienceopen.comnih.gov

| Target Class | Representative Analog | Method | Predicted Binding Affinity | Key Interacting Residues (Example) | Reference |

| Topoisomerase IIα | Phenylpiperazine Derivative | Molecular Docking | -66.6 kJ/mol | ASP | nih.gov |

| Carbonic Anhydrase IX | Piperazine-arylsulfonyl Derivative | Molecular Docking | -8.61 kcal/mol | Arg6, Trp9, Val130 | nih.gov |

| Muscarinic M4 Receptor | Arylsulfonyl-piperazinyl-pyridazine | Functional Assay (IC₅₀) | 440 nM | Not specified | nih.govnih.gov |

| E. coli DNA Gyrase | Allylpiperazine Derivative | Molecular Docking | -5.53 Kcal/mol | Not specified | impactfactor.org |

Analysis of Solvent Effects and Hydration Shell Interactions

The biological environment is aqueous, and the interactions of a ligand with surrounding water molecules significantly influence its conformation, solubility, and binding to a target. MD simulations are the primary tool for studying these solvent effects and characterizing the ligand's hydration shell. lbl.govmdpi.com

The analysis involves simulating the this compound molecule in a box of explicit water molecules. From the resulting trajectory, several properties can be calculated to understand its solvation dynamics: nih.gov

Radial Distribution Function (RDF): This function describes the probability of finding a water molecule at a certain distance from a specific atom or functional group on the ligand. Peaks in the RDF indicate the positions of ordered hydration shells.

Coordination Number: By integrating the first peak of the RDF, one can determine the average number of water molecules in the first hydration shell of a given atom, providing a measure of its hydration. nih.gov

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule that is accessible to the solvent. Changes in SASA upon binding to a receptor can indicate which parts of the ligand are buried in the binding pocket and which remain exposed to the solvent.

Hydrogen Bonding Dynamics: Simulations can track the formation and lifetime of hydrogen bonds between the ligand's hydrogen bond donors/acceptors (like the piperazine and pyridazine nitrogens) and water molecules.

Pharmacophore Modeling for Ligand-Target Recognition and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target.

Derivation of Key Pharmacophoric Features (Hydrogen Bond Donors/Acceptors, Hydrophobic Regions, Aromatic Rings)

The structure of this compound contains several distinct pharmacophoric features that define its potential interactions with biological macromolecules.

Aromatic Rings (AR): The molecule possesses two aromatic rings: the pyridazine ring and the 4-methylphenyl (tolyl) ring. These can participate in π-π stacking or hydrophobic interactions with aromatic residues of a target protein. The pyridazine ring is a recognized pharmacophore sub-structure in numerous therapeutic drugs. mdpi.com

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms in the pyridazine ring and the two nitrogen atoms in the piperazine ring are all potential hydrogen bond acceptors. The robust H-bonding potential of pyridazine nitrogens is a key feature in molecular recognition. nih.gov

Hydrogen Bond Donor (HBD): The secondary amine (-NH) group within the piperazine ring acts as a hydrogen bond donor.

Hydrophobic (HY): The tolyl group provides a significant hydrophobic region, which can interact with nonpolar pockets in a receptor. The aliphatic carbons of the piperazine ring also contribute to the hydrophobic character.

| Pharmacophoric Feature | Structural Moiety in this compound |

| Aromatic Ring (AR) | Pyridazine ring, 4-Methylphenyl ring |

| Hydrogen Bond Acceptor (HBA) | Pyridazine ring nitrogens, Piperazine ring nitrogens |

| Hydrogen Bond Donor (HBD) | Piperazine ring secondary amine (-NH) |

| Hydrophobic (HY) | 4-Methylphenyl group, Piperazine ring carbons |

Generation of Structure-Based and Ligand-Based Pharmacophore Hypotheses

Pharmacophore models, or hypotheses, can be generated through two primary approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown, but a set of molecules with known biological activities is available. mdpi.com The process involves superimposing the 3D structures of several active compounds to identify the common chemical features they share. A resulting hypothesis represents the spatial arrangement of these features required for activity. For example, a ligand-based model for aminopyridazine derivatives identified hydrophobicity and aromaticity at the sixth position of the pyridazine ring as crucial features. dovepress.com

Structure-Based Modeling: When the 3D crystal structure of the ligand-target complex is available, a pharmacophore can be derived directly from the key interactions observed in the binding site. biointerfaceresearch.com The model will include features corresponding to the specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions formed between the ligand and the receptor's amino acid residues. This approach provides a more direct map of the features required for binding.

Application of Pharmacophore Models in Virtual Screening Campaigns

Once a validated pharmacophore hypothesis is generated, it can be used as a 3D query to search large chemical databases for other molecules that match the required features and spatial constraints. frontiersin.org This process, known as virtual screening, allows for the rapid identification of potential new hits from libraries containing millions of compounds, such as ZINC, ChemDiv, or Maybridge. frontiersin.orgfrontiersin.org

The typical workflow involves:

Database Searching: The pharmacophore model is used to filter the database, retaining only those molecules that possess the defined features in the correct 3D arrangement.

Hit Filtering: The initial list of hits is often refined using additional filters, such as drug-likeness rules (e.g., Lipinski's Rule of Five) or predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Molecular Docking: The filtered hits are then docked into the target's binding site to estimate their binding affinity and validate their interaction patterns. frontiersin.org

This strategy has been successfully applied to scaffolds related to this compound to identify novel inhibitors for various targets, demonstrating its power in expanding the chemical space around a known active core. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules based solely on their structure.

A QSAR model is typically represented by a linear or non-linear equation:

Biological Activity = f(Descriptor₁, Descriptor₂, ... Descriptorₙ)

The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties. For a scaffold like this compound, relevant descriptors often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. nih.gov

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule, including molecular weight, molar refractivity, and topological polar surface area (TPSA).

Thermodynamic Descriptors: These include properties like the heat of formation and total energy, which can be calculated using quantum mechanical methods. nih.gov

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for lipophilicity.

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build the model. The statistical significance and predictive power of the resulting QSAR model are evaluated using metrics such as the correlation coefficient (r²), the cross-validation coefficient (q²), and the F-test value. nih.govnih.gov A robust and validated QSAR model can then be used to guide the synthesis of new derivatives by predicting which structural modifications are likely to increase biological activity. QSAR studies on aryl-piperazine and pyridazine derivatives have successfully identified key descriptors that influence their activity against various targets, providing valuable guidance for lead optimization. nih.govdovepress.comnih.gov

| Descriptor Category | Example Descriptors | Relevance to Molecular Properties | Reference |

| Electronic | HOMO/LUMO Energy, Dipole Moment | Reactivity, polarity, ability to participate in electrostatic interactions | nih.gov |

| Thermodynamic | Heat of Formation, Total Energy | Molecular stability | nih.gov |

| Steric/Spatial | Molar Refractivity, Shadow Area | Size, shape, and bulkiness; influences fit into binding pocket | nih.govnih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Estimation of membrane permeability and bioavailability | |

| Hydrophobicity | LogP | Lipophilicity, influences membrane transport and hydrophobic interactions |

Development of Descriptor-Based QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For pyridazine and piperazine derivatives, descriptor-based QSAR models have been developed to predict their inhibitory activity against various biological targets. mdpi.comopenpharmaceuticalsciencesjournal.com These models are built using a range of molecular descriptors that quantify different physicochemical properties of the molecules.

The development process typically involves calculating a wide array of descriptors, including:

Constitutional Descriptors: These describe the basic molecular composition, such as the number of oxygen atoms (nO), double bonds (nDB), and the vertex degree of atoms (Sv). openpharmaceuticalsciencesjournal.comscispace.com

Electronic Descriptors: Parameters like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the electrophilicity index (ω) are calculated using methods like Density Functional Theory (DFT) to describe a molecule's ability to accept or share electrons. mdpi.com

Topological and Geometrical Descriptors: These descriptors, including molar refractivity (MR) and topological polar surface area (PSA), account for the size, shape, and polarity of the molecule, which are crucial for receptor binding and cell permeability. mdpi.com

Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) are common statistical methods used to generate the QSAR equations. mdpi.commdpi.com For a series of piperazine derivatives, a QSAR model revealed that descriptors like ELUMO, electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were significantly correlated with their biological inhibitory activity. mdpi.com A robust QSAR model for piperazine and keto piperazine derivatives as renin inhibitors highlighted the importance of constitutional descriptors in the binding of ligands to the enzyme. openpharmaceuticalsciencesjournal.com

| Descriptor Type | Example Descriptor | Significance in Activity Prediction | Reference |

|---|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Characterizes the ability of a molecule to accept electrons from a biological target. | mdpi.com |

| Electronic | Electrophilicity Index (ω) | Indicates the capacity of a molecule to act as an electrophile in interactions with nucleophilic sites on a target protein. | mdpi.com |

| Steric/Geometrical | Molar Refractivity (MR) | Relates to the volume occupied by the molecule, affecting its fit within a receptor's binding pocket. | mdpi.com |

| Topological | Topological Polar Surface Area (PSA) | Correlates with cell permeability and interactions with the active site of a target. | mdpi.com |

| Constitutional | Sv (Sum of vertex degrees) | Plays a vital role in the binding of ligands with enzymes like renin. | openpharmaceuticalsciencesjournal.com |

Application of Atom-Based 3D-QSAR Methodologies

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies provide a more detailed understanding of how the three-dimensional properties of a molecule influence its biological activity. mdpi.com These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are crucial for designing new compounds by visualizing the favorable and unfavorable regions for interaction with a target receptor. mdpi.com

The process begins with the structural alignment of the series of molecules, which is a critical step for the predictive accuracy of the final model. nih.gov An atom-based alignment method is often employed, superimposing the compounds onto a template structure. nih.gov

CoMFA: This method calculates steric and electrostatic fields around the aligned molecules. The resulting contour maps indicate regions where bulky groups (steric field) or specific charge distributions (electrostatic field) would either enhance or diminish biological activity. mdpi.com

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This provides a more comprehensive profile of the physicochemical properties required for optimal ligand-receptor interaction.

For novel antagonists of the NMDA receptor, 3D-QSAR studies indicated that steric, electrostatic, and hydrogen bond acceptor fields were key to their analgesic activity. mdpi.com The 3D contour maps generated from such studies guide the modification of lead compounds, like this compound, by suggesting specific substitutions to improve potency. nih.gov

Validation Strategies for QSAR Models (e.g., Internal and External Validation, Applicability Domain)

The reliability and predictive power of a QSAR model must be rigorously validated before it can be used for designing new compounds. researchgate.net Validation is performed using several statistical methods to ensure the model is robust and not a result of chance correlation.

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was generated. The most common technique is the leave-one-out (LOO) cross-validation. openpharmaceuticalsciencesjournal.comscispace.com In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validation coefficient (Q²) indicates the model's internal predictivity. openpharmaceuticalsciencesjournal.com A high Q² value (typically > 0.5) suggests a reliable model. mdpi.com Another internal validation method is the Y-randomization test, which involves rebuilding the model with randomly shuffled biological activity values. A significant drop in the model's performance for the randomized data confirms that the original model is not based on a chance correlation. mdpi.com

External Validation: This is a crucial step to evaluate the model's ability to predict the activity of new, unseen compounds. researchgate.net The original dataset is split into a training set (to build the model) and a test set (to validate it). The model's predictive power is then assessed by its ability to accurately predict the activities of the compounds in the test set, often measured by the predictive R² (R²pred). openpharmaceuticalsciencesjournal.commdpi.com

Applicability Domain (AD): Every QSAR model is only valid within a specific chemical space, known as its Applicability Domain. researchgate.netnih.gov The AD defines the boundaries within which the model can make reliable predictions. It is determined based on the range of descriptors and structural features of the training set compounds. nih.gov The Williams plot, which graphs standardized residuals versus leverage values, is a common tool for defining the AD. Predictions for new compounds that fall outside this domain are considered unreliable. researchgate.net

| Parameter | Symbol | Description | Typical Threshold for a Good Model | Reference |

|---|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 | mdpi.com |

| Cross-validated Correlation Coefficient | Q² or R²CV | Assesses the internal predictive ability of the model via cross-validation. | > 0.5 | mdpi.commdpi.com |

| Predictive R² for External Test Set | R²pred | Evaluates the model's ability to predict the activity of an external set of compounds. | > 0.6 | mdpi.com |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com This method is invaluable for understanding the molecular basis of a drug's action and for screening virtual libraries of compounds to identify potential new leads.

Prediction of Optimal Binding Poses and Interaction Modes within Target Binding Sites

For a compound like this compound, molecular docking simulations can predict how it fits into the active site of a specific protein target. The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). mdpi.com Docking algorithms then explore various possible conformations and orientations of the ligand within the receptor's binding pocket. u-strasbg.fr

The output of a docking simulation is a set of potential binding poses, ranked by a scoring function. Analysis of the top-ranked pose reveals detailed information about the ligand-target interactions. mdpi.com These interactions can include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the methylphenyl group) and hydrophobic pockets in the receptor.

Pi-Pi Stacking: Aromatic rings, like the pyridazine and phenyl moieties, can interact with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding site.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Docking studies on related pyridazinone derivatives have shown the importance of specific hydrogen bonding interactions for high potency. nih.gov For example, the pyridazine ring itself can act as a key hydrogen bond acceptor, forming bidentate hydrogen bonds with residues like arginine in the active site. nih.gov

Computational Assessment of Binding Affinities and Inhibition Constants

A primary goal of molecular docking is to estimate the binding affinity of a ligand for its target, which is related to its potential biological activity. nih.gov Docking programs use scoring functions to calculate a score that represents the predicted free energy of binding (ΔGbind). A more negative score typically indicates a stronger and more favorable interaction. mdpi.com

These scores can be used to rank different compounds in a virtual screening campaign or to compare the predicted affinity of newly designed analogs. chemdiv.com The calculated binding energy can be correlated with experimentally determined inhibition constants like Ki or IC50 values. While scoring functions provide a valuable estimation, they are approximations and may not always perfectly correlate with experimental affinities due to factors like protein flexibility and solvation effects, which are not always fully accounted for. u-strasbg.frnih.gov More advanced methods, such as molecular dynamics (MD) simulations, can be used to refine the docking poses and provide more accurate binding free energy predictions. nih.gov

Validation of Docking Protocols against Experimentally Determined Crystallographic Structures

To ensure the reliability of docking results, the chosen docking protocol must be validated. u-strasbg.fr A standard validation method involves using a protein-ligand complex for which a high-resolution X-ray crystal structure is available. mdpi.comrsc.org

The validation process, often called "re-docking," consists of the following steps:

The co-crystallized ligand is extracted from the protein's active site.

The same ligand is then docked back into the empty active site using the chosen software and parameters.

The predicted binding pose from the docking simulation is compared to the original, experimentally determined pose from the crystal structure.

A successful validation is achieved if the docking protocol can accurately reproduce the experimental binding mode. The accuracy is typically measured by the Root Mean Square Deviation (RMSD) between the atoms of the docked ligand and the crystallographic ligand. u-strasbg.fr An RMSD value of less than 2.0 Å is generally considered a good result, indicating that the docking protocol is reliable for predicting the binding poses of similar compounds, such as this compound, against the same or a related target. u-strasbg.fr

Structure Activity Relationship Sar and Molecular Recognition Studies of Pyridazine Piperazine Scaffolds

General Principles of Structure-Activity Relationships in Pyridazine (B1198779) Derivatives

The study of Structure-Activity Relationships (SAR) is fundamental in drug design, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net For pyridazine derivatives, SAR studies have revealed that their diverse pharmacological effects are closely tied to the nature and position of substituents on the pyridazine ring and its appended moieties. nih.govacs.org These derivatives are frequently utilized as core structures in the development of new pharmaceuticals and agrochemicals. researchgate.net

Key principles in the SAR of pyridazine-based compounds include:

Substitution Pattern: The specific placement of substituents on the pyridazine ring can drastically alter the molecule's electronic distribution, steric profile, and hydrogen-bonding capacity, thereby influencing its interaction with biological targets. nih.govacs.org

Physicochemical Properties: Modifications to the scaffold can modulate critical properties such as lipophilicity (LogP), solubility, and metabolic stability, which are essential for a compound's pharmacokinetic and pharmacodynamic profile. cambridgemedchemconsulting.com

Computational methods and quantitative structure-activity relationship (QSAR) models are often employed to guide the design of pyridazine derivatives, helping to identify compounds with desirable drug-like attributes. researchgate.netnih.govacs.org These studies have shown that even minor structural changes, such as altering the position of a substituent on an attached aromatic ring, can significantly impact inhibitory activity. nih.govacs.org

Impact of Substitutions on the Pyridazine Ring System on Molecular Interactions

The pyridazine ring is characterized as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic feature makes it a poor substrate for electrophilic substitution but influences its non-covalent interaction potential. researchgate.netrsc.org Substitutions on the pyridazine core can profoundly affect its molecular interactions by altering its electronic and steric properties.

The introduction of electron-withdrawing groups, such as halogens or nitro groups, can further enhance the π-deficiency of the ring, potentially strengthening interactions like π-stacking with electron-rich aromatic amino acid residues in a target protein. mdpi.comacs.org Conversely, electron-donating groups would decrease the ring's π-deficiency, which could modulate its binding characteristics in a different manner. acs.org

The placement of substituents also dictates the vectors for hydrogen bonding. The two adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors. nih.gov Substituents can sterically hinder access to these nitrogen atoms or electronically modify their ability to accept a hydrogen bond, thereby fine-tuning the ligand-target interaction.

Conformational and Electronic Effects of the Piperazine (B1678402) Linker and its Substituents (e.g., Methylation)

The piperazine ring is a common scaffold in medicinal chemistry, valued for its versatility, chemical reactivity, and ability to connect different pharmacophoric elements. tandfonline.comresearchgate.net In the context of 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine, the piperazine acts as a flexible linker.

Electronic Effects: Piperazine is a basic moiety, and its nitrogen atoms can be protonated at physiological pH. This protonation state is highly dependent on the local chemical environment, as the pKa of the piperazine nitrogens is strongly influenced by neighboring groups. rsc.orgnih.govscispace.com When protonated, the piperazine nitrogen can act as a hydrogen bond donor and participate in cation-π interactions with aromatic residues. mdpi.com Attaching an electron-withdrawing group (like an acetyl group) to one of the piperazine nitrogens can significantly lower its basicity. scispace.com Methylation, an electron-donating modification, can subtly alter the basicity and lipophilicity of the piperazine moiety, influencing solubility and the strength of electrostatic interactions. nih.gov

| Feature | Effect of Piperazine Linker | Impact of Methylation |

| Conformation | Provides conformational flexibility, allowing the molecule to adapt to the binding site. mdpi.com | Restricts conformational freedom, potentially locking the molecule in a more bioactive conformation. nih.gov |

| Solubility | Generally improves water solubility, especially when protonated. tandfonline.com | Increases lipophilicity, which can affect solubility and permeability. nih.gov |

| Interactions | Nitrogen atoms can act as H-bond acceptors. Protonated form can act as an H-bond donor and engage in cation-π interactions. mdpi.com | The methyl group can form favorable van der Waals and hydrophobic interactions within the binding pocket. nih.gov |

| Basicity (pKa) | The pKa is influenced by adjacent chemical groups, affecting the protonation state at physiological pH. scispace.com | Can subtly alter the pKa of the nitrogen atoms, modulating the electronic character. nih.gov |

Role of the 4-Methylphenyl Moiety in Modulating Molecular Recognition

The 4-methylphenyl (or p-tolyl) group serves as a critical component for molecular recognition, primarily through hydrophobic and steric interactions. This moiety is designed to fit into a hydrophobic pocket within the target's binding site.

The phenyl ring itself provides a large, non-polar surface area that can engage in favorable van der Waals interactions with non-polar amino acid residues such as leucine, isoleucine, and valine. The "magic methyl" group at the para position further enhances these interactions. nih.gov The methyl group can increase binding affinity in several ways:

Hydrophobic Interactions: It can occupy a small hydrophobic sub-pocket, displacing energetically unfavorable water molecules from the binding site. nih.gov

Steric Influence: The methyl group adds steric bulk, which can enforce a specific orientation of the phenyl ring within the binding pocket, leading to improved binding specificity.

Bioisosteric Replacements and Their Influence on Compound Activity and Binding

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug optimization. encyclopedia.pub It is used to enhance potency, reduce toxicity, or improve pharmacokinetic properties without significantly altering the core structure responsible for biological activity. encyclopedia.pub For the this compound scaffold, several bioisosteric replacements can be considered for its three main components.

Pyridazine Ring Replacements: The pyridazine ring can be replaced by other six-membered heterocycles like pyrimidine (B1678525) or pyrazine (B50134), or even a simple phenyl ring. cambridgemedchemconsulting.com Replacing a phenyl ring with a pyridazine often leads to a significant reduction in lipophilicity (a decrease in LogP) and an improvement in aqueous solubility. cambridgemedchemconsulting.com However, such replacements can also alter receptor affinity; for instance, replacing a pyridine (B92270) with a pyridazine in one series of compounds resulted in a 30-fold decrease in affinity for the (α4)2(β2)3 nAChR subtype. nih.gov

4-Methylphenyl Moiety Replacements: The phenyl ring can be substituted with various five- or six-membered heteroaromatic rings like thiophene, furan, or pyridine. These changes can reduce metabolism by cytochrome P450 enzymes and modulate hERG channel inhibition. cambridgemedchemconsulting.com For example, replacing a terminal fluorobenzene (B45895) with a pyrazole (B372694) or thiazole (B1198619) was found to eliminate hERG activity in one study. cambridgemedchemconsulting.com

Piperazine Linker Replacements: The piperazine linker could be replaced with other cyclic or acyclic linkers to alter flexibility and spacing between the pyridazine and phenyl moieties.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

| Pyridazine | Phenyl Ring | Increases lipophilicity; removes H-bond acceptors. cambridgemedchemconsulting.com |

| Pyridazine | Pyrimidine / Pyrazine | Alters dipole moment and H-bond acceptor geometry. nih.gov |

| Phenyl Ring | Pyridyl Ring | Increases polarity, reduces CYP metabolism, may introduce new H-bonding capabilities. cambridgemedchemconsulting.com |

| Phenyl Ring | Thiophene / Thiazole | Can alter metabolic stability and reduce hERG liability. cambridgemedchemconsulting.com |

| Methyl Group | Halogen (e.g., F, Cl) | Alters electronics (inductive effect) and size; can form halogen bonds. |

| Methyl Group | Trifluoromethyl (CF3) | Strongly electron-withdrawing; increases lipophilicity and metabolic stability. |

Characterization of Hydrogen Bonding Networks in Ligand-Target Interfaces

Hydrogen bonds are highly directional and specific interactions that are crucial for molecular recognition and binding affinity between a ligand and its protein target. researchgate.net The pyridazine-piperazine scaffold possesses multiple functional groups capable of participating in complex hydrogen bonding networks.

The pyridazine ring is a key contributor due to its two adjacent nitrogen atoms, which act as robust hydrogen bond acceptors. nih.gov This dual-acceptor feature is unique among the diazines and allows the pyridazine moiety to potentially form two simultaneous hydrogen bonds with donor groups on the protein, such as the backbone N-H of amino acids or the side chains of residues like asparagine, glutamine, or arginine. nih.gov In some cases, these interactions may be mediated by a bridging water molecule, which itself forms hydrogen bonds with both the ligand and the protein. nih.govresearchgate.net

The piperazine linker also contributes to the hydrogen bonding network. The two nitrogen atoms are hydrogen bond acceptors. When one of the nitrogens is protonated, it becomes an effective hydrogen bond donor, capable of forming a strong electrostatic interaction or salt bridge with acidic residues like aspartate or glutamate (B1630785) in the binding site. nih.gov

The strength and geometry of these hydrogen bonds are critical determinants of binding affinity. nih.gov Favorable pairings, where donors and acceptors have well-matched electronic properties, enhance binding, while mismatched or poorly oriented hydrogen bonds can be energetically neutral or even detrimental. nih.gov

Analysis of π-Stacking and Aromatic Interactions in Molecular Recognition

Aromatic interactions, including π-π stacking and cation-π interactions, are non-covalent forces that play a significant role in the stabilization of ligand-protein complexes. mdpi.com The this compound scaffold contains two aromatic rings that can participate in such interactions.

π-π Stacking: The pyridazine ring possesses a large dipole moment, which can facilitate strong π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov These interactions are often geometry-dependent, with parallel-displaced or T-shaped arrangements being common. The electron-deficient nature of the pyridazine ring can lead to favorable stacking with the electron-rich aromatic rings of certain amino acid residues. researchgate.net Similarly, the 4-methylphenyl group can engage in π-π stacking within a hydrophobic pocket. researchgate.net

The interplay of these aromatic interactions, along with hydrogen bonding and hydrophobic effects, creates a complex and specific recognition profile for the molecule, dictating its affinity and selectivity for its biological target.

Scaffold Hopping and Molecular Hybridization Strategies in the Design of Novel Analogs

The pyridazine-piperazine framework, as seen in the compound this compound, is recognized as a privileged scaffold in medicinal chemistry. Its advantageous physicochemical characteristics, such as a significant dipole moment and the capacity for hydrogen bonding, establish it as a valuable starting point for the development of new therapeutic agents. nih.gov To explore new chemical possibilities, enhance biological activity, and refine the pharmacokinetic profiles of lead compounds derived from this scaffold, two primary strategies are utilized: scaffold hopping and molecular hybridization. nih.gov

Scaffold Hopping

Scaffold hopping is a drug design strategy that involves the replacement of the central core of a molecule with a structurally different scaffold, which is often an isostere or bioisostere of the original, with the goal of maintaining or improving biological activity. nih.gov This approach can facilitate the discovery of novel intellectual property and may help to mitigate challenges associated with the initial scaffold, such as low selectivity or metabolic instability. rsc.org

In the context of the pyridazine-piperazine core, several scaffold hopping avenues can be considered. One such strategy is the substitution of the pyridazine ring with other heterocyclic systems. For example, research on a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines revealed that the pyridazine core was crucial for their activity as M4 muscarinic receptor antagonists. nih.gov When the pyridazine was replaced with regioisomeric pyridine cores, a pyrazine core, or a phenyl ring, a substantial decrease in potency was observed, emphasizing the critical contribution of the pyridazine's electronic and structural properties to receptor binding. nih.gov

The following table demonstrates the effect of replacing the pyridazine scaffold in a related series of M4 antagonists.

| Compound ID | Scaffold | hM4 IC50 (nM) |

| 9i (parent) | Pyridazine | 200 |

| 10 | Pyridine (regioisomer 1) | > 10,000 |

| 11 | Pyridine (regioisomer 2) | > 10,000 |

| 12 | Pyrazine | > 10,000 |

| 13 | Phenyl | > 10,000 |

| Data derived from a study on 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines. nih.gov |

This data highlights the significance of the pyridazine scaffold for the observed activity in this specific series. Nevertheless, for different biological targets, other heterocyclic cores might serve as effective or even superior replacements.

Another potential scaffold hopping strategy involves the modification of the piperazine linker. Although piperazine is a widely used and effective linker due to its synthetic accessibility and favorable physicochemical properties, the exploration of other cyclic amines or more rigid linkers could alter the conformational presentation of the terminal phenyl group, potentially enabling interactions with different sub-pockets of a target protein. scilit.com

Molecular Hybridization

Molecular hybridization is a technique that combines two or more pharmacophoric elements from different bioactive molecules into a single new chemical entity. The objective of this approach is to design novel compounds with enhanced affinity, improved selectivity, or a dual mechanism of action. mdpi.com

Starting with the this compound scaffold, molecular hybridization can be investigated by introducing a variety of substituents on both the 4-methylphenyl ring and the piperazine nitrogen.

For instance, in the development of M4 muscarinic receptor antagonists, comprehensive structure-activity relationship (SAR) studies were performed on the piperazine substituent of a related pyridazine-piperazine core. nih.gov The introduction of a diverse range of aryl and heteroarylsulfonyl groups resulted in significant variations in potency.

The following table provides a summary of the SAR for modifications to the piperazine nitrogen in a series of 3-(4-arylsulfonylpiperazin-1-yl)-6-((S)-2-methylpiperidin-1-yl)pyridazines.

| Compound ID | R Group (on piperazine N) | hM4 IC50 (nM) |

| 6a | 2-Cl-phenylsulfonyl | 440 |

| 9a | 3-Cl-phenylsulfonyl | 760 |

| 9b | 4-Cl-phenylsulfonyl | 2,340 |

| 9c | Phenylsulfonyl | > 10,000 |

| 9d | 2-MeO-phenylsulfonyl | > 10,000 |

| 9e | 2-CF3-phenylsulfonyl | 460 |

| 9f | 2,5-di-Cl-phenylsulfonyl | 210 |

| 9g | 2-CN-phenylsulfonyl | 110 |

| 9h | 2-F-phenylsulfonyl | 240 |

| 9i | 2-Me-phenylsulfonyl | 200 |

| 9j | Thiophene-2-sulfonyl | 460 |

| 9k | 5-Cl-thiophene-2-sulfonyl | 180 |

| Data derived from a study on 3-(4-arylsulfonylpiperazin-1-yl)-6-((S)-2-methylpiperidin-1-yl)pyridazines. nih.gov |

These results indicate that the type and position of substituents on the aryl ring attached to the piperazine nitrogen have a significant influence on biological activity. For this particular series, electron-withdrawing groups at the 2-position of the phenylsulfonyl moiety were generally found to enhance potency. nih.gov This suggests that for this compound, the 4-methylphenyl group could be substituted with a range of other substituted aryl or heteroaryl moieties to alter its biological effects.

Furthermore, modifications to the 4-methylphenyl group itself could be investigated. The introduction of various substituents, such as halogens, alkoxy groups, or trifluoromethyl groups, at different positions on the phenyl ring could affect its electronic properties and steric interactions with a biological target, potentially leading to enhanced activity or selectivity.

Mechanistic Insights into Molecular Interactions of Pyridazine Piperazine Compounds

Principles of Ligand-Target Binding Mechanisms (e.g., Orthosteric vs. Allosteric)

The interaction of a ligand, such as a pyridazine-piperazine compound, with its biological target, typically a protein, can occur through several mechanisms, which are broadly classified as orthosteric or allosteric. nih.gov

Orthosteric Binding: This refers to the binding of a ligand to the primary, active site of a protein. nih.gov This site, also known as the orthosteric site, is the same location where the endogenous (natural) substrate or ligand binds. nih.gov Orthosteric ligands are often competitive in nature; they directly compete with the endogenous ligand for binding to the active site. nih.gov A significant portion of traditional drug discovery has focused on developing these types of inhibitors or antagonists. nih.gov For example, studies on certain pyridazine-piperazine derivatives acting as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists found that they bind to the orthosteric site where acetylcholine (ACh) binds. nih.gov

Allosteric Binding: In contrast, allosteric ligands bind to a topographically distinct site on the protein, away from the orthosteric site. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the activity of the orthosteric site. nih.gov Allosteric modulators can either enhance the protein's activity (Positive Allosteric Modulators, or PAMs) or decrease it (Negative Allosteric Modulators, or NAMs). frontiersin.org This mechanism offers several advantages in drug design, including higher target selectivity, as allosteric sites are generally less conserved across protein families than the highly conserved orthosteric sites. nih.govnih.gov Furthermore, allosteric modulators fine-tune the physiological response to the endogenous ligand rather than simply blocking it, which can lead to a more nuanced therapeutic effect and potentially fewer side effects. nih.govfrontiersin.org Pyridazine-containing compounds have been successfully developed as allosteric modulators for various targets, including tyrosine kinase 2 (TYK2) and kidney-type glutaminase (B10826351) (GLS1). nih.gov

The choice between targeting the orthosteric versus an allosteric site is a key strategic decision in drug development, with allosteric modulation emerging as an increasingly attractive approach for targets that have proven difficult to drug via the orthosteric site. frontiersin.orgnih.gov